molecular formula C7H10N2O B6154581 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers CAS No. 1496486-29-3

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine, Mixture of diastereomers

Cat. No.: B6154581
CAS No.: 1496486-29-3
M. Wt: 138.17 g/mol
InChI Key: PQRYAOICUYAZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diastereomers are a type of stereoisomer . Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space . Diastereomers are stereoisomers that are not mirror images of each other . This means that they have two or more stereocenters .


Chemical Reactions Analysis

As mentioned earlier, the reaction of a racemate with an enantiomerically pure chiral reagent gives a mixture of diastereomers, which can be separated . This is a common method used in the resolution of racemic mixtures .


Physical and Chemical Properties Analysis

Diastereomers have different physical properties such as melting points, boiling points, and densities . This is due to the fact that they are not mirror images of each other .

Future Directions

The future directions in the field of diastereomers could involve finding new methods to optimize the separation of chiral mixtures, especially diastereomeric mixtures . This could involve exploring new resolving agents and conditions .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-methylcyclopropyl)-1,2-oxazol-3-amine involves the reaction of a cyclopropyl ketone with an amine in the presence of an oxidizing agent to form an oxazoline intermediate, which is then hydrolyzed to yield the desired oxazol-3-amine product.", "Starting Materials": [ "2-methylcyclopropyl ketone", "amine", "oxidizing agent", "acid", "base", "solvent" ], "Reaction": [ "Step 1: The 2-methylcyclopropyl ketone is reacted with the amine in the presence of an oxidizing agent to form an oxazoline intermediate.", "Step 2: The oxazoline intermediate is hydrolyzed with acid to yield the desired oxazol-3-amine product.", "Step 3: The product is purified by recrystallization or chromatography." ] }

CAS No.

1496486-29-3

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

5-(2-methylcyclopropyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C7H10N2O/c1-4-2-5(4)6-3-7(8)9-10-6/h3-5H,2H2,1H3,(H2,8,9)

InChI Key

PQRYAOICUYAZAP-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2=CC(=NO2)N

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.